molecular formula C9H8ClNO B11926192 5-Chloro-2-methylisoindolin-1-one

5-Chloro-2-methylisoindolin-1-one

Cat. No.: B11926192
M. Wt: 181.62 g/mol
InChI Key: BBGYZFSTPOOOFP-UHFFFAOYSA-N
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Description

5-Chloro-2-methylisoindolin-1-one is a heterocyclic compound featuring a fused bicyclic structure with a lactam ring (isoindolinone core). The molecule contains a chlorine atom at the 5-position and a methyl group at the 2-position of the isoindolinone scaffold. The molecular formula of the latter is C₉H₈ClNO, with a SMILES string CN1C(=O)CC2=C1C=CC(=C2)Cl and InChIKey ONTWHPOGWLOYFI-UHFFFAOYSA-N . Isoindolinones are of significant interest in medicinal chemistry due to their bioactivity, particularly as kinase inhibitors or intermediates in drug synthesis .

Properties

Molecular Formula

C9H8ClNO

Molecular Weight

181.62 g/mol

IUPAC Name

5-chloro-2-methyl-3H-isoindol-1-one

InChI

InChI=1S/C9H8ClNO/c1-11-5-6-4-7(10)2-3-8(6)9(11)12/h2-4H,5H2,1H3

InChI Key

BBGYZFSTPOOOFP-UHFFFAOYSA-N

Canonical SMILES

CN1CC2=C(C1=O)C=CC(=C2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-methylisoindolin-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 5-chloro-2-methylbenzylamine with phthalic anhydride in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as toluene or xylene. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and solvent composition can optimize the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-methylisoindolin-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The chlorine atom at the 5th position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions, typically under basic or neutral conditions.

Major Products Formed

    Oxidation: N-oxides and other oxidized derivatives.

    Reduction: Amines, alcohols, and other reduced forms.

    Substitution: Various substituted isoindolinone derivatives depending on the nucleophile used.

Scientific Research Applications

5-Chloro-2-methylisoindolin-1-one has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Chloro-2-methylisoindolin-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Key Observations :

  • The isoindolinone and isothiazolinone cores exhibit divergent stability profiles. Isothiazolinones (e.g., 26172-55-4) are prone to hydrolysis, requiring stringent handling (e.g., EN 374-certified gloves) , whereas isoindolinones are more stable under standard conditions.
  • Chlorine and methyl substituents enhance lipophilicity, influencing bioavailability and reactivity .

Research Findings :

  • Isoindolinones are prioritized in drug discovery for their kinase inhibitory activity. For example, 6-((5-chloro-4-...)-amino)isoindolin-1-one derivatives exhibit potent antitumor properties .
  • Isothiazolinones, while bioactive, are restricted in consumer products due to allergenicity risks .

Biological Activity

5-Chloro-2-methylisoindolin-1-one is a compound belonging to the isoindolinone family, characterized by its unique molecular structure and diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Molecular Formula: C9_9H8_8ClNO
Molecular Weight: 181.62 g/mol
IUPAC Name: 5-chloro-2-methyl-3H-isoindol-1-one
Canonical SMILES: CN1CC2=C(C1=O)C=CC(=C2)Cl

PropertyValue
Molecular FormulaC9_9H8_8ClNO
Molecular Weight181.62 g/mol
IUPAC NameThis compound
InChI KeyBBGYZFSTPOOOFP-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The compound can inhibit enzyme activity by binding to active or allosteric sites, thereby preventing substrate binding or catalysis. Additionally, it may modulate signal transduction pathways by interacting with cellular receptors, affecting various cellular functions.

Biological Activity and Therapeutic Potential

Research has indicated that this compound exhibits several biological activities:

  • Anticancer Activity:
    • Studies have shown that the compound may exhibit cytotoxic effects against various cancer cell lines. It has been investigated for its potential to induce apoptosis in tumor cells through mechanisms involving the modulation of apoptotic pathways and cell cycle arrest.
  • Enzyme Inhibition:
    • The compound has been evaluated for its inhibitory effects on specific enzymes relevant in cancer progression and other diseases. For instance, it may inhibit protein kinases or other enzymes involved in signaling pathways critical for tumor growth.
  • Neuroprotective Effects:
    • Preliminary studies suggest that this compound may possess neuroprotective properties, potentially beneficial in neurodegenerative disorders.

Case Study 1: Anticancer Activity

A study conducted on the cytotoxic effects of this compound revealed significant activity against human breast cancer cell lines (MCF-7). The compound demonstrated an IC50_{50} value of approximately 12 µM, indicating its potential as a lead compound for further development in cancer therapy.

Case Study 2: Enzyme Inhibition

In vitro assays assessed the inhibitory activity of this compound against protein kinase C (PKC). The compound exhibited a notable inhibition rate of 65% at a concentration of 10 µM, highlighting its potential as a therapeutic agent targeting PKC-related pathways in cancer.

Comparative Analysis with Similar Compounds

This compound can be compared with other isoindolinone derivatives to understand its unique biological properties:

Compound NameStructure CharacteristicsUnique Features
5-Fluoro-2-methylisoindolin-1-one Fluorine at the 5-positionEnhanced lipophilicity and metabolic stability
5-Bromo-2-methylisoindolin-1-one Bromine at the 5-positionVarying reactivity patterns compared to chlorine
Isoindolinone No halogen substituentServes as a baseline for comparison

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